6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a heterocyclic compound characterized by its unique bicyclic structure, which consists of a pyrrolo ring fused to a pyridine ring. This compound features two carbonyl groups at positions 5 and 7, along with a para-substituted acetylphenyl group, making it of significant interest in medicinal chemistry for its potential biological activities and applications in drug discovery. The molecular formula for this compound is C13H10N2O2, and its CAS number is 139157-06-5.
6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is versatile in terms of chemical reactivity. It can undergo several types of reactions:
Research indicates that 6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione exhibits promising biological activities. It has been investigated for its potential as an inhibitor of various enzymes and receptors. Notably, studies have suggested that it may possess anticancer, antimicrobial, and anti-inflammatory properties. Its mechanism of action involves binding to active sites on enzymes, inhibiting their activity and thereby influencing biochemical pathways critical for cellular function .
The synthesis of 6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione typically involves a multi-step process. One common synthetic route is the Ugi three-component reaction followed by an aza Diels-Alder reaction, N-acylation, aromatization, and SN2 cascade reactions. This method allows for the efficient construction of the complex bicyclic structure while incorporating the acetylphenyl substituent.
In industrial settings, optimization of the synthetic route for large-scale production is crucial. This may involve continuous flow chemistry techniques to enhance yield and purity while utilizing cost-effective reagents and efficient catalysts.
The applications of 6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione span various fields:
Studies on the interactions of 6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione with biomolecules have revealed insights into its molecular mechanism of action. The compound can bind to specific enzymes and receptors, leading to inhibition or activation that affects cellular signaling pathways. These interactions are critical for understanding its therapeutic potential and guiding further drug design efforts.
Several compounds share structural similarities with 6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. Here are some notable examples:
Compound Name | CAS Number | Similarity Score |
---|---|---|
6-Acetyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | 212378-45-5 | 0.84 |
6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine | 18184-75-3 | 0.84 |
5H-Pyrrolo[3,4-b]pyridin-7(6H)-one | 1211584-54-1 | 0.84 |
N-Hydroxy-2,3-pyridinedicarboximide HCl | 1400645-39-7 | 0.99 |
Another similar pyrrolopyridine derivative | 4664-00-0 | 0.88 |
These compounds exhibit varying degrees of similarity in structure and potential biological activity but differ in their specific functional groups and reactivity profiles. The unique combination of functional groups in 6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione may confer distinct properties that differentiate it from these related compounds .